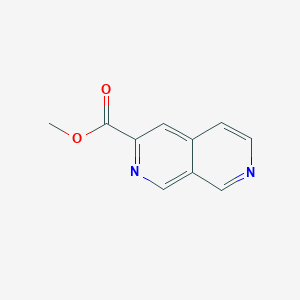

Methyl 2,7-naphthyridine-3-carboxylate

説明

Overview of Naphthyridine Scaffolds in Heterocyclic Chemistry

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure consisting of two fused pyridine (B92270) rings. nih.gov Also known as pyridopyridines or diazanaphthalenes, these scaffolds are of significant interest in synthetic organic and medicinal chemistry due to the wide range of biological activities their derivatives exhibit. nih.govencyclopedia.pub The versatility in synthesis and reactivity of the naphthyridine core has allowed for the development of numerous derivatives. nih.gov

Naphthyridine-based compounds have been investigated for a multitude of therapeutic applications, demonstrating properties such as anticancer, antimicrobial, anti-inflammatory, antiviral, analgesic, and anticonvulsant effects. ontosight.aitandfonline.comresearchgate.netbenthamdirect.com Beyond medicine, these heterocycles are also utilized in materials science, for instance, in the development of dye-sensitized solar cells and Organic Light Emitting Diodes (OLEDs), and as ligands for metal-based catalysts in various chemical transformations. researchgate.net

Isomeric Classification and Structural Significance of 2,7-Naphthyridine (B1199556)

The relative positions of the two nitrogen atoms in the bicyclic structure give rise to six possible isomers of naphthyridine: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govmdpi.com Among these, the 2,7-naphthyridine scaffold is a key structural motif found in both natural products and synthetic molecules with significant biological activity. researchgate.net

Compounds containing the 2,7-naphthyridine core have been isolated from various natural sources, including plants and marine organisms. nih.gov These natural alkaloids often possess antibiotic, cell-protecting, and anticancer properties. researchgate.netresearchgate.net The broad spectrum of activity associated with this particular isomer has made it a privileged scaffold in drug discovery. researchgate.netbenthamdirect.com Synthetic derivatives have been developed as potent and selective inhibitors of various enzymes and kinases, highlighting the structural importance of the 2,7-naphthyridine framework as a pharmacophore. researchgate.netresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

methyl 2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-4-7-2-3-11-5-8(7)6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTYIBWYJODTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=NC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2,7 Naphthyridine 3 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactions

The 2,7-naphthyridine (B1199556) ring system, akin to pyridine (B92270), is generally considered to be deactivated towards electrophilic aromatic substitution (EAS). The presence of two electronegative nitrogen atoms reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. This deactivation is further intensified under the acidic conditions often required for EAS reactions, such as nitration or sulfonation, where protonation of one or both nitrogen atoms creates a positively charged pyridinium-like species, which strongly withdraws electron density from the ring.

Consequently, electrophilic substitution on the 2,7-naphthyridine core requires harsh reaction conditions, and the yields are often low. The position of substitution is dictated by the stability of the cationic intermediate (the sigma complex). For the 2,7-naphthyridine nucleus, electrophilic attack is predicted to occur at positions that are least deactivated by the nitrogen atoms. Theoretical calculations and studies on related naphthyridine isomers suggest that the C-4 and C-5 positions would be the most likely sites for substitution, as attack at these positions avoids placing the positive charge of the intermediate directly on a carbon adjacent to a nitrogen atom. The ester group at the C-3 position in methyl 2,7-naphthyridine-3-carboxylate would further deactivate the ring, particularly at the adjacent C-4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its low reactivity towards electrophiles, the electron-deficient nature of the 2,7-naphthyridine scaffold makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position. The positions ortho and para to the ring nitrogens (C-1, C-3, C-6, and C-8) are electronically activated for nucleophilic attack.

Research has demonstrated the successful substitution of chlorine atoms on the 2,7-naphthyridine ring with various nucleophiles. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles serve as versatile starting materials. nih.gov The chlorine at the C-1 position can be selectively displaced by cyclic amines like pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) to yield 1-amino-3-chloro derivatives. nih.gov

Further substitution of the remaining chlorine atom at the C-3 position can be achieved, although sometimes this leads to unexpected rearrangements. nih.govresearchgate.net The reactivity of these chloro-substituted naphthyridines has been exploited in the synthesis of more complex derivatives. For example, 1-amino-3-chloro-2,7-naphthyridines react with 2-mercaptoethanol (B42355) to afford the corresponding 1-amino-3-[(2-hydroxyethyl)thio] derivatives, which are key precursors for rearrangement reactions. nih.govmdpi.com

| Precursor | Nucleophile | Product | Reference |

| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Cyclic amines | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | nih.gov |

| 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines | 2-Mercaptoethanol | 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | nih.govmdpi.com |

| 7-Benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine derivative | Amines | 3-Amino-7-benzyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine derivatives | researchgate.net |

Oxidative and Reductive Transformations

The oxidation and reduction of 2,7-naphthyridine derivatives can lead to functionally diverse molecules. The nitrogen atoms in the scaffold are susceptible to oxidation, typically with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. N-oxidation can significantly alter the electronic properties of the ring, potentially activating it for different types of transformations, including both electrophilic and nucleophilic substitutions. For other naphthyridine isomers, such as 1,5-naphthyridines, N-oxidation has been used as a strategy to facilitate subsequent reactions.

The reduction of the 2,7-naphthyridine ring can be achieved through catalytic hydrogenation. Depending on the catalyst (e.g., Pd, Pt, Rh) and reaction conditions (pressure, temperature, solvent), partial or complete saturation of one or both pyridine rings can be accomplished. This yields tetrahydro- and decahydronaphthyridine derivatives, transforming the flat, aromatic scaffold into a three-dimensional structure, which is often desirable in medicinal chemistry. For example, the synthesis of Lophocladine analogues involved a reduction step during the preparation of a key 4-methyl-3-cyanopyridine precursor. researchgate.net Simultaneous dehalogenation and hydrogenation have also been reported for related halogen-heteroaromatic compounds. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions on the Naphthyridine Scaffold

The functionalization of the 2,7-naphthyridine skeleton via the formation of new carbon-carbon bonds has been effectively achieved using metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide variety of alkyl, aryl, and vinyl substituents onto the heterocyclic core, typically starting from a halogenated precursor.

Cobalt-catalyzed cross-coupling reactions have proven particularly effective for the functionalization of various chloronaphthyridines, including the 2,7-isomer. nih.gov For example, 1-chloro-2,7-naphthyridine (B1590431) reacts with alkyl and aryl Grignard reagents in the presence of CoCl₂ to yield the corresponding substituted products. nih.gov The use of arylzinc halides in the presence of a CoCl₂·2LiCl catalyst system also provides polyfunctional arylated naphthyridines in good yields. nih.gov

Furthermore, regioselective functionalization can be achieved through sequential cross-coupling reactions. A mixed halogenated substrate, 1-chloro-4-iodo-2,7-naphthyridine, was shown to undergo a selective palladium-catalyzed Negishi cross-coupling at the more reactive C-4 iodo position, followed by a cobalt-catalyzed coupling at the C-1 chloro position, allowing for the controlled synthesis of mixed bisarylated naphthyridines. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-Chloro-2,7-naphthyridine | Alkyl/Aryl-MgBr | CoCl₂ | 1-Alkyl/Aryl-2,7-naphthyridine | nih.gov |

| 1-Chloro-2,7-naphthyridine | Aryl-ZnCl | CoCl₂·2LiCl | 1-Aryl-2,7-naphthyridine | nih.gov |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd-catalyst | 1-Chloro-4-phenyl-2,7-naphthyridine | nih.gov |

| 1-Chloro-4-phenyl-2,7-naphthyridine | Aryl-ZnCl | Co-catalyst | 1-Aryl-4-phenyl-2,7-naphthyridine | nih.gov |

Rearrangement Mechanisms and Scope

One of the most notable transformations within the 2,7-naphthyridine series is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement has been observed and studied for the first time in this specific heterocyclic system, providing a novel route to valuable 1-amino-3-oxo-2,7-naphthyridine and 1,3-diamino-2,7-naphthyridine derivatives. mdpi.comresearchgate.netresearchgate.netnih.gov

The process is typically initiated from a 1-amino-3-substituted-2,7-naphthyridine. For instance, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines, upon treatment with a base such as sodium hydroxide, undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.govmdpi.com The proposed mechanism involves the intramolecular attack of the deprotonated hydroxyl group onto the C-3 carbon, displacing the thioether linkage.

A related rearrangement occurs with 1,3-diamino-2,7-naphthyridine precursors. researchgate.netmdpi.com The course of this reaction can be influenced by steric factors, such as the nature of the substituent at the N-7 position of the naphthyridine ring and the type of amine present at the C-1 position. researchgate.netmdpi.com For example, replacing a methyl group at N-7 with a bulkier benzyl (B1604629) group was found to significantly slow down the rearrangement, requiring higher temperatures. researchgate.net Computational studies suggest that the rearrangement involves a nucleophilic attack on the cyano group at the C-4 position, with an increased positive charge on this group facilitating the reaction. nih.govmdpi.com This rearrangement represents an effective synthetic method for accessing complex diamino and amino-oxo naphthyridine structures that would be difficult to prepare otherwise. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2,7 Naphthyridine 3 Carboxylate

X-ray Crystallographic Analysis for Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of Methyl 2,7-naphthyridine-3-carboxylate, revealing bond lengths, bond angles, and the planarity of the naphthyridine ring system.

A typical crystallographic study would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. The analysis would yield key crystallographic parameters. While data for the title compound is unavailable, for context, a related compound, Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, crystallizes in a monoclinic system. illinois.edu Such an analysis for this compound would confirm the connectivity of the methyl ester group at the C3 position and the arrangement of nitrogen atoms at the 2 and 7 positions of the bicyclic system. Furthermore, it would detail intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound This table is illustrative and not based on experimental data.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₈N₂O₂ |

| Formula weight | 188.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming their positions on the rings. For instance, the proton at the C4 position, adjacent to the electron-withdrawing ester group, would likely appear at a downfield chemical shift.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester group (expected around 165-170 ppm) and the carbons of the heterocyclic rings. While specific data is unavailable, a general method for calculating the chemical shifts for substituted 2,7-naphthyridines has been proposed, which relies on the known values for the unsubstituted parent compound and calculated increments for the substituent. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound These values are predictive and not based on experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H1 | Value | C1 |

| H4 | Value | C3 |

| H5 | Value | C4 |

| H6 | Value | C4a |

| H8 | Value | C5 |

| -OCH₃ | ~3.9 - 4.1 | C6 |

| C8 | ||

| C8a | ||

| -C=O |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1730 cm⁻¹. Other characteristic bands would include C-N stretching vibrations from the naphthyridine ring, C-H stretching from the aromatic and methyl groups, and various fingerprint region bands corresponding to the bending vibrations of the entire molecule. For related 2,7-naphthyridine (B1199556) derivatives, characteristic bands for nitrile (C≡N) and carbonyl (C=O) groups have been reported in their IR spectra, confirming the utility of this technique for identifying key functional groups. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 2,7-naphthyridine ring is expected to give rise to characteristic absorption bands in the UV region. These typically correspond to π→π* and n→π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the ring. The presence of the carboxylate group may cause a shift in the absorption maxima compared to the unsubstituted 2,7-naphthyridine. For other naphthyridine derivatives, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, electronic spectra have been analyzed to understand these transitions. worldscientific.com

Theoretical and Computational Studies of Methyl 2,7 Naphthyridine 3 Carboxylate and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. researchgate.net For naphthyridine derivatives, calculations are commonly performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or higher. researchgate.netresearchgate.net This approach allows for the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. The output provides crucial data on bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analyses.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com

For Methyl 2,7-naphthyridine-3-carboxylate, the HOMO is expected to be distributed primarily over the electron-rich π-system of the naphthyridine ring. The LUMO, conversely, would likely be localized more towards the electron-withdrawing methyl carboxylate group and the nitrogen atoms. The charge transfer that occurs during an electronic transition is primarily from the HOMO to the LUMO. irjweb.com Computational studies on analogous compounds provide insight into the typical energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies of an Analogue Compound

| Compound State | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Neutral (Gas Phase) | -6.85 | -2.45 | 4.40 |

| Neutral (in DMSO) | -6.90 | -2.60 | 4.30 |

Data derived from a study on the analogue Temozolomide, calculated at the B3LYP/6-311G+(d) level. aimspress.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other chemical species. researchgate.net Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the electronegative nitrogen atoms of the naphthyridine core and the carbonyl oxygen of the ester group. These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Spectroscopic Property Simulations (e.g., UV-Vis Spectra in Solvents)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths. The simulation provides the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band.

The inclusion of solvent effects is crucial for accurate predictions, as the polarity of the solvent can significantly influence the electronic transitions, leading to shifts in the absorption spectra (solvatochromism). sciencepublishinggroup.commdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic naphthyridine system. The presence of nitrogen atoms also allows for n→π* transitions, which are typically weaker and may be influenced by solvent polarity.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. ias.ac.in This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to model the reaction pathway. For instance, in a multi-component synthesis, computational studies can help determine the most favorable reaction sequence and predict diastereoselectivity. ekb.eg By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile can be constructed, offering deep insights into the factors that control the reaction's outcome and rate. This predictive power allows for the rational design of new synthetic routes and the optimization of existing ones. researchgate.net

Applications in Chemical Science and Advanced Materials

Naphthyridine Derivatives as Ligands in Catalysis

The nitrogen atoms within the 2,7-naphthyridine (B1199556) scaffold provide excellent coordination sites for transition metals, making its derivatives attractive candidates for ligand design in catalysis. The electronic properties and geometry of these ligands can be fine-tuned through substitution, influencing the catalytic activity and selectivity of the resulting metal complexes.

Coordination Chemistry of 2,7-Naphthyridine Ligands with Transition Metals

The coordination chemistry of 2,7-naphthyridine derivatives has been explored with various transition metals. The two nitrogen atoms can act as a bidentate ligand, forming stable complexes. While specific studies detailing the coordination of Methyl 2,7-naphthyridine-3-carboxylate with a wide range of transition metals are not extensively documented in publicly available literature, the broader class of 2,7-naphthyridine derivatives has been shown to form complexes with metals like cobalt. nih.gov The presence of the carboxylate group at the 3-position in this compound could potentially offer an additional coordination site, enabling tridentate binding or bridging behavior in multinuclear complexes. Research on related 2,7-naphthyridine structures has demonstrated their ability to participate in the formation of various coordination compounds. escholarship.org

Catalytic Systems Utilizing Naphthyridine-Metal Complexes (e.g., C-N, C-O cross-coupling)

Metal complexes incorporating naphthyridine-based ligands have shown promise in catalyzing important organic transformations. For instance, cobalt-catalyzed cross-coupling reactions of halogenated 2,7-naphthyridines with organomagnesium and organozinc reagents have been reported, enabling the formation of C-C bonds. nih.gov These reactions are crucial for the synthesis of more complex organic molecules.

While there is a significant body of research on palladium-catalyzed C-N cross-coupling reactions, which are vital for the synthesis of a wide array of organic compounds, specific examples employing this compound as a ligand are not prominently featured in the reviewed literature. mit.edunih.gov The development of catalytic systems is an active area of research, and the functional groups present in this compound suggest its potential as a versatile ligand scaffold for such applications.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydrogen bonding capabilities and potential for π-π stacking of the 2,7-naphthyridine ring system make its derivatives interesting candidates for applications in molecular recognition and the construction of self-assembling supramolecular architectures. While general studies on the molecular recognition properties of other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), have been conducted, specific research focusing on the supramolecular chemistry of this compound is limited in the available scientific literature. researchgate.net

Naphthyridine Scaffold in Functional Materials

The inherent photophysical and electronic properties of the naphthyridine core have led to the investigation of its derivatives in the development of advanced functional materials, particularly for optoelectronic applications.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of naphthyridine are being explored for their potential as emitters and electron-transport materials in organic light-emitting diodes (OLEDs). Some arylated 2,7-naphthyridines have been shown to be highly fluorescent, with high quantum efficiencies, a desirable characteristic for OLED materials. nih.gov The development of efficient blue, green, and yellow emitting materials based on the 1,8-naphthyridine scaffold has been reported, demonstrating the potential of this class of compounds in display and lighting technologies. rsc.org Furthermore, iridium(III) complexes based on naphthyridine ligands have been synthesized and shown to exhibit high external quantum efficiencies in OLEDs. rsc.org

Organic Semiconductor Applications

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The π-conjugated system of the naphthyridine ring suggests that its derivatives could exhibit semiconductor properties. Research into other naphthyridine isomers, such as 1,5-naphthyridine-2,6-dione, has led to the development of n-type organic semiconductors. rsc.org

While the broader class of naphthyridines is being investigated for these applications, there is a lack of specific research on the organic semiconductor properties of this compound. The electronic characteristics of this specific molecule would need to be experimentally and computationally investigated to determine its suitability for such applications.

Chemical Biology and Molecular Probe Development

The 2,7-naphthyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in chemical biology. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent core for developing chemical probes. These probes are instrumental in elucidating complex biological processes by selectively interacting with and reporting on the status of specific macromolecules. This compound, as a key derivative, serves as a versatile starting point for the synthesis of these sophisticated molecular tools.

Design and Synthesis of 2,7-Naphthyridine-based Chemical Probes

The design of chemical probes based on the 2,7-naphthyridine scaffold is a strategic process that leverages the core's inherent properties. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while the aromatic rings provide a platform for π-π stacking interactions with biological targets. ontosight.ai The methyl carboxylate group at the C-3 position is a key functional handle, allowing for a variety of chemical modifications to introduce reporter groups (e.g., fluorophores), affinity tags, or reactive moieties for covalent labeling.

The synthesis of these probes often begins with the construction of the 2,7-naphthyridine core itself. Various synthetic strategies have been developed, frequently involving the cyclocondensation or intramolecular cyclization of substituted pyridine (B92270) precursors. researchgate.net One common approach involves a multi-step synthesis starting from simple pyridine derivatives, which are elaborated to build the second fused ring. For instance, a key intermediate such as 4-hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide can be synthesized and subsequently used to create a diverse library of derivatives through reactions like Schiff base formation or cyclization into oxadiazoles (B1248032) and pyrazoles. nih.gov

A notable example in probe development is the creation of selective inhibitors for kinases, such as Casein Kinase 2 (CK2). nih.gov In such cases, the 2,7-naphthyridine scaffold serves as the core binding element. Synthetic modifications are systematically made to optimize potency and selectivity. This can involve introducing different substituents onto the aromatic rings to explore steric and electronic effects that enhance binding to the target's active site. For instance, knowledge of the target's binding mode can guide the design to include groups that form specific hydrogen bonds, as seen in the development of a potent and selective naphthyridine-based chemical probe for CK2. nih.gov The design process also includes the synthesis of a structurally similar but inactive "negative control" compound, which is crucial for validating the probe's specific biological effects. nih.gov

Exploration of Interactions with Biological Macromolecules and Targets

Chemical probes derived from this compound are employed to investigate interactions with a wide array of biological macromolecules, primarily proteins such as enzymes and receptors. The 2,7-naphthyridine core is a privileged scaffold, meaning it is capable of binding to multiple biological targets. ontosight.airesearchgate.net These derivatives have been shown to interact with crucial cellular targets, including kinases and topoisomerases, which are often implicated in cancer. nih.gov

The mode of interaction is governed by the principles of molecular recognition. The nitrogen atoms of the naphthyridine ring are key hydrogen bond acceptors, often interacting with hinge regions in the ATP-binding pocket of kinases. nih.gov The planar aromatic structure facilitates favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding site.

Computational docking studies and experimental techniques like X-ray crystallography provide detailed insights into these interactions. For example, molecular dynamics simulations have been used to determine the dynamic behavior and binding mode of naphthyridine derivatives with proteins like human microsomal P450 1A2, highlighting the formation of intermolecular hydrogen bonds. researchgate.net In the context of kinase inhibition, a co-crystal structure of a naphthyridine inhibitor bound to CK2 revealed the critical role of one of the ring nitrogens in forming a hydrogen bond with the kinase's hinge region, an interaction essential for potent inhibition. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of these interactions to achieve high affinity and selectivity for the desired biological target. ontosight.ainih.gov

| Naphthyridine Derivative Type | Biological Target Class | Key Interactions | Reference |

|---|---|---|---|

| 2,7-Naphthyridinone-based | MET Kinase | Hydrogen bonding with hinge region; conformational restraint of pharmacophoric groups. | nih.gov |

| General 2,7-Naphthyridine | Topoisomerase II | Inhibition of enzyme activity, leading to anticancer effects. | nih.gov |

| Substituted Naphthyridine | Casein Kinase 2 (CK2) | Selective inhibition through hinge-binding interactions in the ATP pocket. | nih.gov |

| Tetrahydro-1,6-naphthyridine | Cytochrome P450 1A2 | Intermolecular hydrogen bonding within the active site. | researchgate.net |

Structure-Activity Relationship Studies from a Chemical Perspective

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the 2,7-naphthyridine scaffold for specific biological applications. oncodesign-services.com These studies systematically modify the chemical structure of the lead compound, this compound, and assess how these changes affect its interaction with a target. The goal is to identify the key structural features responsible for its biological activity, potency, and selectivity. nih.govacs.org

For 2,7-naphthyridine derivatives, SAR studies have revealed several important trends. Modifications at various positions on the bicyclic core can have profound effects on activity. For example, in a series of naphthyridine derivatives evaluated for cytotoxic activity against cancer cell lines, the nature and position of substituents were critical. nih.govkjpp.net

Key findings from SAR studies include:

Substituents at C-2: Introducing a bulky aromatic group, such as a naphthyl ring, at the C-2 position can significantly enhance cytotoxic activity compared to smaller phenyl or substituted phenyl rings. kjpp.net

Substituents on the Naphthyridine Core: The placement of small alkyl groups, like methyl groups, on the naphthyridine ring system influences potency. In some series, methyl substitution at the C-6 or C-7 positions resulted in more active compounds than those substituted at the C-5 position. nih.govkjpp.net

Core Ring Structure: The arrangement of nitrogen atoms is crucial. SAR studies on related naphthyridine isomers and other pyridopyrimidines have shown that the 1,8-naphthyridine core is often optimal for certain activities, but modifications to the 2,7-scaffold continue to yield potent compounds. acs.org

Functional Groups: The presence of specific functional groups, such as a C-1 NH and a C-4 carbonyl group in certain naphthyridinone series, has been identified as important for cytotoxicity through 3D-QSAR modeling. nih.gov

These systematic studies, often guided by computational modeling, allow chemists to rationally design next-generation probes and inhibitors with improved properties. By understanding which structural modifications lead to enhanced activity, researchers can accelerate the development of potent and selective tools for chemical biology. oncodesign-services.comkjpp.net

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 Position | Replacement of phenyl with naphthyl ring | Enhanced cytotoxic activity against cancer cell lines. | kjpp.net |

| C-5, C-6, C-7 Positions | Addition of methyl groups | Substitution at C-6 or C-7 was more favorable for activity than at C-5. | nih.gov |

| N-1 Position | Introduction of a 2-thiazolyl group | Identified as an optimal substituent for antitumor activity in a 1,8-naphthyridine series. | acs.org |

| C-7 Position | Introduction of aminopyrrolidine derivatives | More effective for antitumor activity than other amines or thioethers in a 1,8-naphthyridine series. | acs.org |

| Naphthyridine Core | Removal or methylation of an 8-hydroxyl group | Led to a significant loss of antiparasitic activity. | nih.gov |

Q & A

Q. What are the primary synthetic routes for Methyl 2,7-naphthyridine-3-carboxylate?

this compound can be synthesized via ring-expansion reactions of pyrrolo[3,4-c]pyridine derivatives. For example, 2-methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes thermal cyclization in methanol with sodium methoxide at 100°C, yielding the target compound in 70% efficiency. This method leverages nucleophilic ring-opening and subsequent reclosure to form the naphthyridine core .

Q. How is this compound structurally characterized?

Structural elucidation involves:

- NMR spectroscopy : Proton signals for aromatic hydrogen atoms (e.g., δ 8.4–9.1 ppm for naphthyridine protons) and ester methyl groups (δ 3.8–4.5 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 232.1 for C₁₁H₈N₂O₂) and fragmentation patterns confirm the ester functional group and naphthyridine backbone.

- Infrared spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) groups .

Q. What purification methods are effective for isolating this compound?

Purification typically employs column chromatography with methanol-chloroform (10:40) gradients to resolve polar byproducts. Recrystallization from ethanol or ethyl acetate is used for final isolation, achieving ≥95% purity .

Advanced Research Questions

Q. How do substituents at the C-4 position influence the compound’s reactivity in medicinal chemistry?

Substituents like hydroxyl or amino groups at C-4 enhance hydrogen-bonding interactions with biological targets. For example, 4-hydroxy derivatives exhibit improved binding to kinase domains (e.g., DYRK1A) due to their ability to mimic ATP’s phosphate groups. This modification requires saponification of the methyl ester (NaOH/EtOH) followed by selective functionalization .

Q. What computational tools are used to predict the bioactivity of this compound derivatives?

- DFT calculations model electron distribution to predict nucleophilic/electrophilic sites.

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like β-catenin or histone deacetylases.

- QSAR models correlate substituent effects (e.g., Cl or CF₃ groups) with antimicrobial potency .

Q. What contradictions exist in reported toxicity profiles for naphthyridine derivatives?

Some studies report low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), while others note hepatotoxicity at similar concentrations. These discrepancies may arise from:

- Metabolic differences : Cytochrome P450-mediated oxidation of methyl esters to carboxylic acids can increase reactivity.

- Assay conditions : Variances in serum protein binding or exposure time (e.g., 24 vs. 48-hour assays) .

Q. How can regioselective functionalization of the naphthyridine core be achieved?

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) favors the C-5 position due to electron-withdrawing effects from the ester group.

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions install aryl groups at C-6 using brominated precursors .

Methodological Considerations

Q. What spectroscopic techniques resolve tautomeric forms of 2,7-naphthyridines?

- ¹³C NMR : Distinguishes keto-enol tautomers via carbonyl carbon shifts (δ 165–175 ppm for ketones vs. δ 180–190 ppm for enolic forms).

- UV-Vis spectroscopy : Absorption bands at 270–320 nm indicate π→π* transitions, with tautomer ratios pH-dependent .

Q. How are environmental stability and degradation pathways assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。